molecular formula C14H15BrN4O3 B7055091 8-(5-Bromopyridine-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-(5-Bromopyridine-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B7055091
M. Wt: 367.20 g/mol
InChI Key: KMCSAVWQWPVLIH-UHFFFAOYSA-N
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Description

8-(5-Bromopyridine-2-carbonyl)-3-methyl-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

8-(5-bromopyridine-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O3/c1-18-12(21)14(17-13(18)22)4-6-19(7-5-14)11(20)10-3-2-9(15)8-16-10/h2-3,8H,4-7H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCSAVWQWPVLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=NC=C(C=C3)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Bromopyridine-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.

    Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with 5-bromopyridine-2-carbonyl chloride in the presence of a base such as triethylamine.

    Final Cyclization and Purification: The final product is obtained through a cyclization reaction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes to handle larger quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be functionalized in multiple ways, making it valuable for the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors. The unique structure allows for specific interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated as a scaffold for designing inhibitors of various enzymes and receptors, which could lead to the development of new treatments for diseases such as cancer and neurodegenerative disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its derivatives may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(5-Bromopyridine-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate of the enzyme, or allosteric inhibition, where it binds to a different site on the enzyme, causing a conformational change that reduces its activity.

Comparison with Similar Compounds

Similar Compounds

    8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound shares the spirocyclic core but has different substituents, leading to variations in its chemical and biological properties.

    1-Benzyl-8-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-3-(3-pyridin-3-yl)propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another derivative with modifications that affect its interaction with biological targets.

Uniqueness

The uniqueness of 8-(5-Bromopyridine-2-carbonyl)-3-methyl-1,3,8-triazaspiro[45]decane-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

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